molecular formula C14H13IN2O3S B3452258 N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

Cat. No.: B3452258
M. Wt: 416.24 g/mol
InChI Key: VCYWXXUBOZNHBJ-UHFFFAOYSA-N
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Description

N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a sulfamoyl group and an iodophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide typically involves the reaction of 4-iodoaniline with acetic anhydride to form N-(4-iodophenyl)acetamide. This intermediate is then reacted with 4-aminobenzenesulfonamide under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfamoyl group.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include amines.

    Hydrolysis: Products include 4-iodoaniline and acetic acid.

Scientific Research Applications

N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its anticancer activities, particularly in inhibiting dihydrofolate reductase (DHFR).

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis. By inhibiting DHFR, the compound can disrupt the proliferation of cancer cells. Additionally, the compound may interact with other enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(4-Sulfamoylphenyl)sulfamoyl)phenyl)acetamide
  • N-(4-(N-(4-Nitrophenyl)sulfamoyl)phenyl)acetamide
  • N-(4-(N-(4-Aminophenyl)sulfamoyl)phenyl)acetamide

Uniqueness

N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. The iodine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for various applications.

Properties

IUPAC Name

N-[4-[(4-iodophenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O3S/c1-10(18)16-12-6-8-14(9-7-12)21(19,20)17-13-4-2-11(15)3-5-13/h2-9,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYWXXUBOZNHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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